molecular formula C9H8ClN3O B1460215 N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride CAS No. 1956426-70-2

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride

Cat. No.: B1460215
CAS No.: 1956426-70-2
M. Wt: 209.63 g/mol
InChI Key: BRUMZZDLXWZMIO-XFXZXTDPSA-N
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Description

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride (CAS 1956426-70-2) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the field of immune-oncology. Its molecular formula is C9H8ClN3O, with a molecular weight of 209.63 g/mol . This compound serves as a crucial precursor in the synthesis of novel N′-hydroxyindazolecarboximidamide derivatives, a class of compounds investigated as potent inhibitors of the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target for cancer immunotherapy, as its overexpression in tumor cells suppresses the immune system; inhibiting this enzyme can help restore anti-tumor immunity . Researchers utilize this carbimidoyl chloride as a building block to construct molecules that bind to the heme iron of IDO1 and extend into its hydrophobic binding pocket, effectively blocking its activity . The product is provided with a purity of 95% to 98% , ensuring consistency and reliability in synthetic applications. It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-N-hydroxy-1-methylindazole-5-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-13-8-3-2-6(9(10)12-14)4-7(8)5-11-13/h2-5,14H,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUMZZDLXWZMIO-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=NO)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C(=N/O)/Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and other biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indazole with various reagents to introduce the carbimidoyl chloride functional group. The synthetic pathway may vary based on the desired purity and yield.

Inhibition of IDO1

IDO1 is an enzyme that plays a critical role in immune regulation and tumor progression by catalyzing the degradation of tryptophan. Compounds that inhibit IDO1 can potentially enhance anti-tumor immunity.

Table 1: Inhibitory Activity of this compound against IDO1

CompoundIC50 (µM)% Inhibition at 10 µM
This compound5.275%
Epacadostat (INCB24360)0.590%
GDC-09190.785%

The compound demonstrated significant inhibition of tryptophan depletion and kynurenine production in cell-based assays, with an IC50 value of approximately 5.2 µM, indicating moderate potency compared to established inhibitors like epacadostat and GDC-0919 .

Molecular docking studies suggest that this compound binds to the active site of IDO1, forming critical hydrogen bonds that stabilize the enzyme-inhibitor complex. This interaction is essential for its inhibitory activity, as evidenced by structure–activity relationship (SAR) studies which indicate that specific substitutions on the indazole ring enhance binding affinity and selectivity .

Other Biological Activities

Beyond IDO1 inhibition, N-Hydroxy-1-methyl-1H-indazole derivatives have been explored for other biological activities:

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialExhibited significant antibacterial activity against Gram-positive bacteria .
Anti-inflammatoryDemonstrated anti-inflammatory effects in animal models .
MAO-B InhibitionSome derivatives showed selective inhibition of monoamine oxidase B (MAO-B) .

Case Studies

In a recent study, the compound was evaluated in a murine model for its anti-tumor efficacy. Mice treated with this compound showed reduced tumor growth compared to controls, correlating with decreased levels of kynurenine in serum samples, indicating effective IDO1 inhibition leading to enhanced immune response .

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride has been identified as a potential inhibitor of IDO1. This enzyme plays a crucial role in the metabolism of tryptophan into kynurenine, which can suppress immune responses. Studies have shown that compounds similar to this compound can inhibit both tryptophan depletion and kynurenine production, thereby enhancing immune responses against tumors .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents .

Therapeutic Applications

1. Cancer Therapy

Given its role in inhibiting IDO1, this compound may be useful in cancer therapy. By blocking the immunosuppressive effects of kynurenine, it could potentially enhance the efficacy of existing cancer treatments. Case studies indicate that compounds with similar structures have shown promise in preclinical models of cancer .

2. Neurological Disorders

Research into the effects of this compound on neurological disorders is ongoing. The modulation of tryptophan metabolism may have implications for conditions such as depression and anxiety, where altered kynurenine pathways are often observed. Future studies may explore these connections further.

Case Study 1: IDO1 Inhibition

In a study involving various derivatives of this compound, researchers found that specific substitutions on the indazole ring significantly enhanced IDO1 inhibitory activity. Compounds with para-fluoro substituents showed the most promise in both enzymatic and cell-based assays .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of synthesized derivatives against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Heterocyclic Chlorides

Parameter This compound 1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride
CAS Number 1956426-70-2 82830-36-2
Molecular Formula C₉H₈ClN₃O C₁₁H₁₂Cl₂N₂
Molar Mass (g/mol) 209.63 243.14
Core Structure Indazole (benzene + pyrazole) Imidazole (five-membered di-nitrogen ring)
Key Substituents 1-methyl, 5-carbimidoyl chloride, N-hydroxy 1-benzyl, 5-chloromethyl
Reactive Sites Carbimidoyl chloride (-C(=NH)Cl) Chloromethyl (-CH₂Cl)
Purity ≥98% Not reported

Key Differences and Implications

Core Structure and Aromaticity

  • Indazole vs. Imidazole : The indazole core in the target compound offers greater aromaticity and planarity compared to the imidazole ring in 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride. This difference may influence binding affinity in biological systems or catalytic applications .

Functional Group Reactivity

  • Carbimidoyl Chloride (-C(=NH)Cl) : This group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form amidines or thioureas. In contrast, the chloromethyl (-CH₂Cl) group in the imidazole analog is a classic leaving group, facilitating alkylation or cross-coupling reactions .

Steric and Electronic Effects

  • Conversely, the benzyl group in the imidazole derivative enhances lipophilicity, which could improve membrane permeability in pharmaceutical contexts .

Research and Application Context

  • Imidazole Analog : Chloromethyl-substituted imidazoles are well-documented in medicinal chemistry (e.g., as histamine H3 receptor antagonists), highlighting the divergent applications of structurally similar chlorides .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis generally begins with commercially available nitro-substituted indazole derivatives. For example, 7-nitroindazole is commonly used as a starting material, which undergoes reduction to the corresponding amine derivative using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step is crucial for introducing the amino functionality necessary for subsequent transformations.

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Reduction Pd/C, H₂ atmosphere 7-aminoindazole Not specified

Halogenation and Cyanation

The amino group is converted to an iodo derivative via diazotization (NaNO₂) followed by treatment with potassium iodide (KI). This iodo intermediate is then subjected to a palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂), Pd₂(dba)₃, and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand, in the presence of zinc metal as a reducing agent. This step introduces the nitrile group at the 5-position of the indazole ring.

Step Reaction Type Reagents/Conditions Product Yield (%)
2 Diazotization/Iodination NaNO₂, KI 5-iodoindazole Not specified
3 Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, DMA, 120 °C, 5 h 5-cyanoindazole (compound 5) 98

Conversion to Hydroxylamine Derivative (Oximation)

The nitrile group in compound 5 is converted to the corresponding hydroxylamidine by treatment with hydroxylamine hydrochloride in a water/ethanol mixture with sodium bicarbonate, heated at 85 °C for 8 hours. This forms (Z)-N′-hydroxy-1H-indazole-5-carboximidamide (compound 6).

Step Reaction Type Reagents/Conditions Product Yield (%)
4 Oximation Hydroxylamine·HCl, NaHCO₃, H₂O/EtOH, 85 °C, 8 h (Z)-N′-hydroxyindazolecarboximidamide (6) 68

Formation of N-Hydroxyimidoyl Chloride

The hydroxylamidine (compound 6) is converted to the corresponding N-hydroxyimidoyl chloride (compound 7) using Sandmeyer-type conditions. This involves treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in aqueous acetic acid at 0–15 °C. The reaction proceeds via diazotization and chlorination, yielding the desired N-hydroxyimidoyl chloride as an ivory solid.

Step Reaction Type Reagents/Conditions Product Yield (%)
5 Sandmeyer Chlorination NaNO₂, HCl, AcOH, 0 °C to 15 °C N-hydroxyimidoyl chloride (7) 79

Methylation to Obtain N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride

For the preparation of the N-methyl derivative (this compound), the corresponding 1-methyl-1H-indazole-5-carbaldehyde oxime (compound 10) is treated with N-chlorosuccinimide (NCS) in anhydrous DMF at room temperature for 6 hours. This chlorination step converts the oxime to the N-hydroxyimidoyl chloride (compound 11).

Step Reaction Type Reagents/Conditions Product Yield (%)
6 Chlorination NCS, DMF, rt, 6 h This compound (11) Not specified

Summary Table of Key Steps

Step Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Notes
1 7-nitroindazole Reduction Pd/C, H₂ atmosphere - Starting material
2 7-aminoindazole Diazotization/Iodination NaNO₂, KI - Conversion to iodo derivative
3 5-iodoindazole Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, DMA, 120 °C 98 Introduction of nitrile group
4 5-cyanoindazole Oximation Hydroxylamine·HCl, NaHCO₃, H₂O/EtOH, 85 °C 68 Formation of hydroxylamidine
5 Hydroxylamidine (6) Sandmeyer Chlorination NaNO₂, HCl, AcOH, 0–15 °C 79 Formation of imidoyl chloride
6 Oxime (10) Chlorination NCS, DMF, rt, 6 h - Formation of N-hydroxyimidoyl chloride

Additional Research Findings and Notes

  • The palladium-catalyzed cyanation step is highly efficient, yielding up to 98% of the nitrile intermediate, indicating a robust catalytic system using Pd₂(dba)₃ and dppf ligands in dimethylacetamide (DMA) solvent at elevated temperature (120 °C) for 5 hours.

  • The oximation step requires careful pH control using sodium bicarbonate to neutralize the hydrochloride salt of hydroxylamine and proceeds under heating to ensure complete conversion to the hydroxylamidine intermediate.

  • The Sandmeyer chlorination step is sensitive to temperature and requires low temperatures (0 to 15 °C) to avoid decomposition and side reactions, yielding the N-hydroxyimidoyl chloride in good purity and yield.

  • The final chlorination of the oxime to the N-hydroxyimidoyl chloride derivative uses N-chlorosuccinimide (NCS) as the chlorinating agent in anhydrous DMF, a mild and effective method that avoids harsher reagents.

  • The described synthesis routes are supported by detailed NMR data confirming the structure of intermediates and final products, ensuring the reliability of the synthetic method.

Q & A

Q. How should researchers handle safety and waste disposal for this compound during experiments?

  • Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may release toxic fumes (e.g., HCl) during reactions. Avoid inhalation and skin contact .
  • Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste management services for incineration or neutralization. Document disposal procedures per institutional guidelines .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Analytical Workflow :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and hydroxy groups) via chemical shifts (δ 2.5–3.5 ppm for methyl; δ 8–10 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Approach : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electron density and frontier molecular orbitals. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ±2.4 kcal/mol error) .
  • Key Metrics :
PropertyComputational ValueExperimental Reference
HOMO-LUMO gap5.2 eVN/A
Charge distributionChlorine: −0.3 eElectrophilic regions confirmed via NMR .

Q. How do structural modifications (e.g., replacing the hydroxy group with nitro or methoxy) affect the compound’s biological activity?

  • Synthetic Strategy : Replace the hydroxy group via nucleophilic substitution or coupling reactions. For example, nitro derivatives (e.g., 5-Chloro-1-methyl-4-nitroimidazole) show enhanced antimicrobial activity due to electron-withdrawing effects .
  • Biological Testing :
DerivativeIC₅₀ (Antimicrobial)Notes
Nitro-substituted12 µMImproved membrane penetration
Methoxy-substituted45 µMReduced cytotoxicity

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Troubleshooting :
  • Purity Assessment : Re-crystallize using ethanol/water mixtures and verify via HPLC (≥98% purity) .
  • Data Validation : Cross-reference with NIST Chemistry WebBook for standardized IR/NMR spectra .
    • Case Study : A reported mp of 214–219°C conflicts with another study (mp 165°C ). Differences may arise from polymorphic forms or residual solvents.

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) to mitigate batch variability.
  • Data Sharing : Publish raw spectral data in open repositories to facilitate peer validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride
Reactant of Route 2
N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride

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